3-Bromo-4-methoxyphenyl methanesulfonate
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Overview
Description
3-Bromo-4-methoxyphenyl methanesulfonate: is an organic compound with the molecular formula C8H9BrO4S and a molecular weight of 281.12 g/mol . It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methanesulfonate group, and the aromatic ring is substituted with bromine and methoxy groups. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-4-methoxyphenyl methanesulfonate typically involves the following steps:
Bromination: The starting material, 4-methoxyphenol, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide to yield 3-bromo-4-methoxyphenol.
Methanesulfonation: The 3-bromo-4-methoxyphenol is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine or triethylamine to form this compound.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-4-methoxyphenyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Cross-Coupling Reactions: The bromine atom on the aromatic ring can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, amines, or thioethers.
Cross-Coupling Reactions: Biaryl compounds are the major products formed.
Scientific Research Applications
3-Bromo-4-methoxyphenyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxyphenyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This group can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile. The bromine atom on the aromatic ring also makes the compound reactive in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
4-Methoxyphenyl methanesulfonate: Lacks the bromine substituent, making it less reactive in cross-coupling reactions.
3-Bromo-4-hydroxyphenyl methanesulfonate: Has a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
3-Bromo-4-methoxyphenyl methylsulfonate: Similar structure but with a different sulfonate group, leading to variations in reactivity and applications.
Uniqueness:
3-Bromo-4-methoxyphenyl methanesulfonate is unique due to the combination of the bromine and methanesulfonate groups, which provide distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a useful tool in various chemical reactions.
Properties
IUPAC Name |
(3-bromo-4-methoxyphenyl) methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO4S/c1-12-8-4-3-6(5-7(8)9)13-14(2,10)11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYUXDVBQAPOJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OS(=O)(=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650102 |
Source
|
Record name | 3-Bromo-4-methoxyphenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-46-4 |
Source
|
Record name | Phenol, 3-bromo-4-methoxy-, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methoxyphenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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